5,5-Difluoro-1-methylpiperidin-3-ol
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Overview
Description
5,5-Difluoro-1-methylpiperidin-3-ol: is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in the structure imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1-methylpiperidin-3-ol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 1-methylpiperidin-3-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Difluoro-1-methylpiperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 5,5-difluoro-1-methylpiperidine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or sodium ethoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 5,5-difluoro-1-methylpiperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5-Difluoro-1-methylpiperidin-3-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-methylpiperidin-3-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with target molecules, enhancing binding affinity. This can lead to modulation of biological pathways and exertion of desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methylpiperidin-3-ol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
5-Fluoro-1-methylpiperidin-3-ol: Contains only one fluorine atom, leading to different steric and electronic effects.
5,5-Difluoro-1-ethylpiperidin-3-ol: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical behavior.
Uniqueness: 5,5-Difluoro-1-methylpiperidin-3-ol is unique due to the presence of two fluorine atoms at specific positions in the piperidine ring. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
5,5-difluoro-1-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-3-5(10)2-6(7,8)4-9/h5,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLJZQNVLGOWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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